2'-Chloro-5'-methoxybiphenyl-4-amine
Description
2'-Chloro-5'-methoxybiphenyl-4-amine is a biphenyl derivative featuring a chlorine atom at the 2' position, a methoxy group at the 5' position, and an amine group at the 4 position of the biphenyl scaffold.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |
InChI Key |
AIOUDEKPWDDDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or positional similarities with 2'-Chloro-5'-methoxybiphenyl-4-amine, enabling comparative analysis of their properties and applications:
2-Amino-4-chloro-5-methoxybenzonitrile
- Structure : A benzonitrile derivative with chloro (C4), methoxy (C5), and amine (C2) substituents.
- Key Data : Molecular weight = 182.6 g/mol, purity = 97% .
- Comparison: The cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the biphenyl scaffold of the target compound. Reduced steric hindrance compared to the biphenyl structure may improve solubility in polar solvents.
- Applications : Likely used as a synthetic intermediate in drug discovery due to its reactive nitrile group .
2-(3-Chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine
- Structure : Benzotriazole core fused with a 3-chloro-4-methoxyphenyl group and an amine at C3.
- Key Data : CAS 380584-27-0; heterocyclic structure enhances UV absorption properties .
- Comparison :
- The benzotriazole moiety introduces photostability, a feature absent in the biphenyl system.
- The amine group in this compound is part of the heterocyclic ring, limiting its nucleophilic reactivity compared to the primary amine in the target compound.
- Applications: Potential use in UV stabilizers or corrosion inhibitors .
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine
- Structure : Thiophene ring with methyl, amine, and 4-chlorophenyl-oxadiazole substituents.
- Key Data : Combines aromatic, heterocyclic, and halogenated components .
- The 4-chlorophenyl group mirrors the halogenated biphenyl motif but lacks methoxy functionality.
- Applications : Likely explored in antimicrobial or optoelectronic materials .
2-Amino-4-chloro-5-methylbenzene sulfonic acid
- Structure: Sulfonic acid derivative with amino (C2), chloro (C4), and methyl (C5) groups.
- Key Data : White to gray powder; stable under ordinary conditions .
- Comparison :
- The sulfonic acid group drastically increases hydrophilicity, contrasting with the biphenyl system’s moderate polarity.
- Methyl and chloro substituents provide steric and electronic effects distinct from methoxy.
- Applications : Used as a dye intermediate (e.g., "Brilliant Toning Red Amine") .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : Biphenyl systems (target compound) offer greater conformational flexibility than heterocyclic analogs (e.g., benzotriazole or oxadiazole derivatives), impacting molecular recognition in drug design .
- Synthetic Challenges : The biphenyl scaffold may require palladium-catalyzed cross-coupling for synthesis, whereas heterocyclic analogs are often synthesized via cyclization or sulfonation .
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